molecular formula C9H17NO2 B12009990 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile CAS No. 5333-89-1

2,4-Dihydroxy-3,3,5-trimethylhexanenitrile

Cat. No.: B12009990
CAS No.: 5333-89-1
M. Wt: 171.24 g/mol
InChI Key: QRIVFPKZTKGPJA-UHFFFAOYSA-N
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Description

  • 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile is a compound with the following structural formula:

    OC(C([C@H](C#N)O)(C)C)C(C)C\text{OC}(C(\text{[C@H]}(C\#N)O)(C)C)C(C)COC(C([C@H](C#N)O)(C)C)C(C)C

    .
  • It belongs to the class of nitriles and features hydroxyl groups at positions 2 and 4 on a hexane backbone.
  • The compound is notable for its unique combination of functional groups, which makes it interesting for various applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile are not widely documented.
    • industrial production methods likely involve the use of specialized catalysts and optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile can participate in various reactions:

        Oxidation: It may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

        Reduction: Reduction of the nitrile group could yield primary amines.

        Substitution: Nucleophilic substitution reactions may occur at the hydroxyl groups.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block in organic synthesis.

      Biology: Investigating its biological activity, potential enzyme inhibition, or interaction with cellular components.

      Medicine: Assessing its pharmacological properties, such as anti-inflammatory or antioxidant effects.

      Industry: Evaluating its use in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For instance, if it exhibits antioxidant properties, it might scavenge free radicals or inhibit oxidative stress pathways.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Researchers may explore related nitriles or hexane derivatives to highlight its uniqueness.

    Remember that while 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile shows promise, further research is needed to fully understand its potential and applications

    Properties

    CAS No.

    5333-89-1

    Molecular Formula

    C9H17NO2

    Molecular Weight

    171.24 g/mol

    IUPAC Name

    2,4-dihydroxy-3,3,5-trimethylhexanenitrile

    InChI

    InChI=1S/C9H17NO2/c1-6(2)8(12)9(3,4)7(11)5-10/h6-8,11-12H,1-4H3

    InChI Key

    QRIVFPKZTKGPJA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(C(C)(C)C(C#N)O)O

    Origin of Product

    United States

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